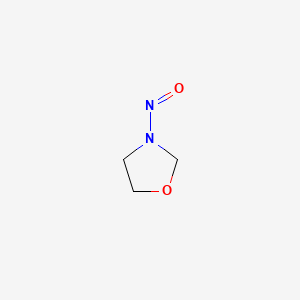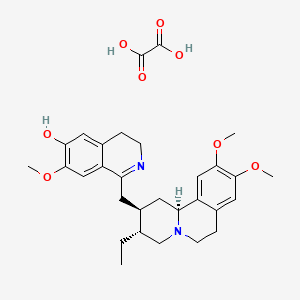
2-(sec-Butyl)-4,5-dihydrothiazole
Overview
Description
2-(Sec-Butyl)-4,5-dihydrothiazole (2B4,5DH) is an organic compound belonging to the thiazole family. It is a colorless, volatile liquid with a boiling point of about 120°C. 2B4,5DH is a versatile compound that has been used in a wide range of applications, from the synthesis of new materials to the development of pharmaceuticals.
Scientific Research Applications
Identification in Mouse Urine : This compound has been identified in the urine of male mice, with its presence being sex-dependent. In female mice, it is either absent or present only in trace amounts. Its identification involved sophisticated analytical techniques like gas chromatography and mass spectrometry (Liebich et al., 1977).
Behavioral and Social Influence : Studies have shown that 2-(sec-Butyl)-4,5-dihydrothiazole is found in higher concentrations in the urine of dominant male mice compared to subordinates. It has been linked to hormonal dependencies and is absent in immature and castrated males, with testosterone treatment restoring its presence (Harvey et al., 1989).
Synthesis and Stereochemistry : The enantiomers of this compound have been synthesized, and their optical properties studied. The compound is known to be racemizable, and asymmetric synthesis has been utilized for its production (Tashiro & Mori, 1999).
Binding Properties : It binds to an occluded, nonpolar cavity in the mouse major urinary protein-I (MUP-I), and the binding interaction has been thermodynamically characterized (Sharrow et al., 2003).
Influence on Female Mouse Behavior : This compound, along with other urinary constituents, has been shown to induce estrous cycles in female mice and can influence female mouse behavior when added to castrated male urine (Jemioło et al., 1986).
Role in Aggression : It has been found to promote inter-male aggression in mice, especially when combined with other compounds in castrated male urine (Novotny et al., 1985).
Chemical Analysis in Urine Samples : Methods have been validated for detecting this compound in small volumes of mouse urine samples, highlighting its significance in chemical communication among mice (Kayali-Sayadi et al., 2005).
Absolute Configuration and Behavioral Impact : The absolute configuration of this compound in male mouse urine has been determined, and its different enantiomers have been shown to influence mouse behavior differently (Cavaggioni et al., 2003).
Synthetic Analogs and Antibacterial Activity : Research on synthetic analogs of 2-aryl-4,5-dihydrothiazoles, including this compound, has indicated potential antibacterial activities against various pathogens (Tan et al., 2015).
Stimulation of Cell Proliferation : Exposure to this pheromone has been shown to increase cell proliferation in the subventricular zone of adult female mice, indicating a link between pheromonal communication and brain cell proliferation (Koyama et al., 2014).
Mechanism of Action
Target of Action
The primary target of 2-(sec-Butyl)-4,5-dihydrothiazole is the Epididymal-specific lipocalin-9 . This protein is involved in various biological processes, including the transport of small hydrophobic molecules.
Mode of Action
It is known that many thiazole compounds interact with their targets by binding to them, which can lead to changes in the target’s function .
Biochemical Pathways
Thiazole compounds are known to be involved in a wide range of biochemical processes, including enzymatic reactions and signal transduction pathways .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect a compound’s stability and its ability to interact with its target . .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-butan-2-yl-4,5-dihydro-1,3-thiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NS/c1-3-6(2)7-8-4-5-9-7/h6H,3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAWWKXMIPYUIBW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=NCCS1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00971802 | |
| Record name | 2-sec-Butyl-4,5-dihydrothiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00971802 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56367-27-2 | |
| Record name | 2-sec-Butyl-4,5-dihydrothiazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=56367-27-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(sec-Butyl)-4,5-dihydrothiazole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056367272 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-sec-Butyl-4,5-dihydrothiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00971802 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-SEC-BUTYL-4,5-DIHYDROTHIAZOLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LE756QG3F5 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary biological role of 2-(sec-Butyl)-4,5-dihydrothiazole?
A1: this compound (SBT) is a volatile pheromone primarily found in the urine of male mice. [, , ] It plays a significant role in chemical communication between mice, influencing various social and reproductive behaviors.
Q2: How does this compound exert its effects?
A2: SBT exerts its effects by binding to specific receptor proteins. One identified target is the mouse major urinary protein (MUP), particularly MUP-IV, which is found in the vomeronasal mucosa. [, ] This binding allows for the controlled release of SBT in scent marks. Another target is the guanylyl cyclase-G (GC-G) receptor found in the Grueneberg ganglion (GG) of the nose. [] Activation of GC-G by SBT initiates a signaling cascade leading to various physiological and behavioral responses.
Q3: What are the specific physiological and behavioral effects of this compound in mice?
A3: In female mice, SBT can induce estrous cycle acceleration, also known as the Whitten effect. [, ] It also stimulates mammary gland expansion, leading to prolonged nursing behavior. [] In both sexes, SBT has been shown to promote cell proliferation in the subventricular zone (SVZ) of the brain, a region associated with neurogenesis. [, ] Furthermore, SBT acts as an alarm pheromone, eliciting fear-associated behaviors, increasing blood pressure, and triggering the release of the stress hormone corticosterone. []
Q4: What is the molecular formula and weight of this compound?
A4: this compound has the molecular formula C7H13NS and a molecular weight of 143.24 g/mol.
Q5: How does this compound bind to MUPs?
A6: SBT binds within the hydrophobic calyx of MUPs. [, ] This binding involves interactions with specific amino acid residues and a water-mediated hydrogen bond network. [, ]
Q6: How is this compound typically detected and quantified?
A7: Common techniques for detecting and quantifying SBT include gas chromatography coupled with mass spectrometry (GC-MS) [, , ], often in combination with headspace solid-phase microextraction (SPME). [, ]
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![(1S)-4-methoxy-17-methyl-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-triene](/img/structure/B1199069.png)





![3-[8-(2-Carboxyethyl)-9,10-dioxatricyclo[6.2.2.02,7]dodeca-2,4,6,11-tetraen-1-yl]propanoic acid](/img/structure/B1199079.png)



